molecular formula C19H23N3O2S B5629218 1-benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol

1-benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol

Cat. No. B5629218
M. Wt: 357.5 g/mol
InChI Key: XUHOPWUEQNBVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The regiospecific synthesis of similar diazepines, including those with pyridyl groups, involves reacting diamines with aroylacetates. Studies have shown that fluoro-substituents can be incorporated into the diazepine ring, suggesting a pathway for functionalizing the 1-benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol molecule (Alonso et al., 2020).

Molecular Structure Analysis

The structural analysis of diazepine derivatives reveals nonplanar molecular conformations due to the seven-membered diazepinone moiety. This introduces a degree of torsion affecting adjacent rings, which is crucial for understanding the molecular geometry of 1-benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol (Alonso et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving diazepines, including those similar to the target compound, often involve nucleophilic substitution and ring expansion mechanisms. For instance, photolysis of azidopyridines can lead to diazepine formation via azirine intermediates, indicating potential synthetic pathways for related compounds (Sawanishi et al., 1987).

Physical Properties Analysis

The physical properties of diazepine derivatives, such as solubility and melting points, can be inferred from their structural analogs. For example, the presence of fluoro-substituents has been shown to influence these properties, suggesting that modifications on the 1-benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol could tailor its physical characteristics (Alonso et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of diazepines are closely linked to their molecular structure. The electronic distribution within the diazepine ring and adjacent functional groups, like pyridinylthio acetyl, significantly affect the compound's behavior in chemical reactions. For instance, the introduction of electron-withdrawing or donating groups can modulate the compound's reactivity towards nucleophiles and electrophiles (Alonso et al., 2020).

properties

IUPAC Name

1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-pyridin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-17-13-21(12-16-6-2-1-3-7-16)10-11-22(14-17)19(24)15-25-18-8-4-5-9-20-18/h1-9,17,23H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHOPWUEQNBVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1CC2=CC=CC=C2)O)C(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol

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